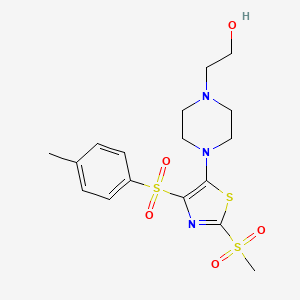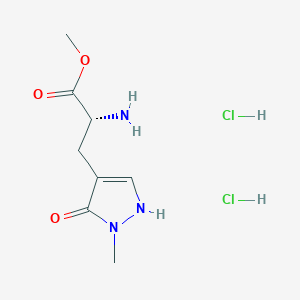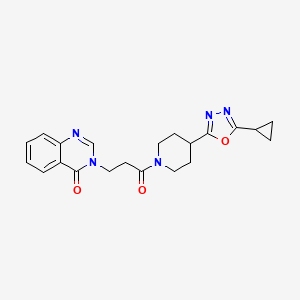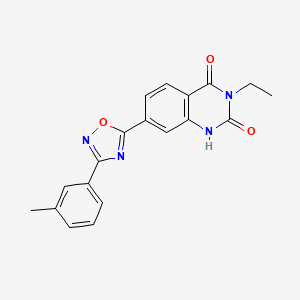![molecular formula C17H20F3NO4S B2765195 Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034455-22-4](/img/structure/B2765195.png)
Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups and structural features that are common in medicinal chemistry . It has a trifluoromethyl group, which is often used in pharmaceuticals to improve stability and lipophilicity . It also contains a benzyl group, a sulfonyl group, and a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the spirocyclic structure, the trifluoromethyl group, and the sulfonyl group . These features could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . The trifluoromethyl group, for example, is known to undergo various types of reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactivity
- The molecule has been involved in the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, demonstrating its utility as a novel class of dipeptide synthons for peptide synthesis, indicating its role in constructing complex peptide structures (Suter et al., 2000).
- It has also been applied in regioselective cycloaddition reactions to produce substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing its versatility in forming diastereoisomeric mixtures through highly regioselective 1,3-dipolar cycloaddition processes (Molchanov & Tran, 2013).
- Research on the reaction of substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates with iodinating agents to yield methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates or methyl 1-iodo-4,6-dioxo-5-azaspiro[2.4]heptane-1-carboxylates highlights its reactivity in producing isomeric mixtures (Molchanov et al., 2003).
Development of Novel Compounds
- The chemical has been used in the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are significant structural sub-units in various classes of bioactive compounds, illustrating its potential in medicinal chemistry applications (Santos et al., 2000).
- It has facilitated the development of sulfonyl azides, demonstrating its application in the synthesis of valuable reagents for diazo transfer, which is crucial for producing a range of organic compounds with potential pharmaceutical applications (Katritzky et al., 2008).
- Moreover, its use in copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides coupled with dearomatization to construct trifluoromethylated 2-azaspiro[4.5]decanes showcases its significance in creating structurally complex molecules with potential for biological activity (Han et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4S/c1-25-15(22)14-10-16(14)6-8-21(9-7-16)26(23,24)11-12-2-4-13(5-3-12)17(18,19)20/h2-5,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMWZJYKABAGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2765113.png)


![(1H-benzo[d]imidazol-5-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2765119.png)
![3-Bromo-5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2765121.png)
![2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B2765122.png)
![7-(4-ethoxyphenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2765125.png)


![2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride](/img/structure/B2765130.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2765131.png)

